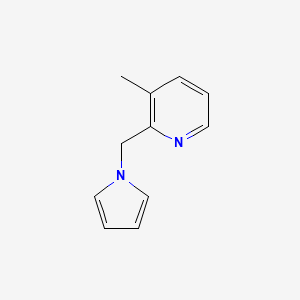

3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine

Vue d'ensemble

Description

3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings in its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine typically involves the reaction of 3-methylpyridine with pyrrole under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrrole, followed by the addition of 3-methylpyridine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine and pyrrole rings.

Reduction: Reduced forms of the compound with hydrogenated rings.

Substitution: Substituted derivatives with various functional groups attached to the rings.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antidiabetic Activity

Research indicates that derivatives of pyridine compounds, including 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine, have shown promise in treating diabetes. These compounds enhance insulin sensitivity and promote glucose uptake in muscle and fat cells. For instance, a study demonstrated that certain pyrrolo[3,4-c]pyridine derivatives significantly reduced blood glucose levels without affecting insulin concentration, suggesting their potential for managing type 2 diabetes and related disorders .

Antiviral Activity

The antiviral properties of pyrrole-containing compounds have been extensively studied. This compound derivatives have displayed inhibitory effects against various viral targets. For example, compounds derived from this scaffold have shown low micromolar potency against integrase enzymes, which are crucial for HIV replication . This highlights the potential of these derivatives in developing new antiviral therapies.

Anticancer Activity

Pyridine derivatives, including this compound, have been evaluated for their anticancer properties. A specific derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells, indicating a favorable therapeutic index . This suggests that such compounds could be further developed as chemotherapeutic agents.

Analytical Applications

Chromatographic Separation

this compound can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). A study described a reverse-phase HPLC method employing acetonitrile and water as mobile phases to isolate this compound from mixtures. This technique is scalable and suitable for pharmacokinetic studies .

Case Study 1: Antidiabetic Compound Development

A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated for their antidiabetic activity. The results indicated that specific substitutions on the phenyl ring significantly influenced insulin sensitivity enhancement. Compounds with para-substituents showed increased activity, making them potential candidates for further development in diabetes treatment .

Case Study 2: Antiviral Screening

In another study focusing on the antiviral properties of pyridine derivatives, several compounds were synthesized based on the structure of this compound. These compounds were tested against HIV integrase and demonstrated promising inhibitory activity with low cytotoxicity profiles, paving the way for new antiviral drug candidates .

Mécanisme D'action

The mechanism of action of 3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(1-Methyl-1H-pyrrol-2-yl)pyridine

- 3-Hydroxy-2-methylpyridine

- 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine

Uniqueness

3-methyl-2-(1H-pyrrol-1-ylmethyl)pyridine is unique due to its specific structural arrangement, which combines the properties of both pyridine and pyrrole rings.

Activité Biologique

3-Methyl-2-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring fused with a pyrrole moiety, which contributes to its unique chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows it to interact with various biological targets, modulating their functions.

The biological activity of this compound primarily arises from its ability to bind with specific enzymes and receptors, thereby modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways or interact with cellular receptors to alter signaling cascades. This mechanism underlies its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effects against various bacterial strains, including multidrug-resistant organisms. The compound's structural characteristics enhance its ability to penetrate bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against ovarian and breast cancer cells while exhibiting low toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the pyrrole or pyridine rings can significantly influence the compound's potency and selectivity. Research has identified key functional groups that enhance its antimicrobial and anticancer activities, guiding future drug development efforts .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimycobacterial Activity : A study demonstrated that derivatives of this compound showed promising activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values below 1 µg/mL .

- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple pyrrole derivatives, compounds similar to this compound exhibited moderate cytotoxicity against ovarian cancer cells while sparing healthy cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | < 1 | Effective against MDR-TB |

| 3-(1-Methyl-1H-pyrrol-2-yl)pyridine | Antimicrobial | > 10 | Less effective than target compound |

| 3-Hydroxy-2-methylpyridine | Anticancer | < 5 | Moderate cytotoxicity |

Propriétés

IUPAC Name |

3-methyl-2-(pyrrol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-5-4-6-12-11(10)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAIFDLMAUICBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.